tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1286275-05-5
VCID: VC7836611
InChI: InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)16-14(4,5)10-8-6-7-9-11(10)15/h6-9H,1-5H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1F
Molecular Formula: C14H20FNO2
Molecular Weight: 253.31

tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate

CAS No.: 1286275-05-5

Cat. No.: VC7836611

Molecular Formula: C14H20FNO2

Molecular Weight: 253.31

* For research use only. Not for human or veterinary use.

tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate - 1286275-05-5

Specification

CAS No. 1286275-05-5
Molecular Formula C14H20FNO2
Molecular Weight 253.31
IUPAC Name tert-butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate
Standard InChI InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)16-14(4,5)10-8-6-7-9-11(10)15/h6-9H,1-5H3,(H,16,17)
Standard InChI Key BIYZSWVJYQROMG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1F
Canonical SMILES CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1F

Introduction

Structural and Chemical Overview

Molecular Identity

PropertyValueSource
CAS Number1286275-05-5
Molecular FormulaC₁₄H₂₀FNO₂
Molecular Weight253.31 g/mol
SMILESCC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1F
InChI KeyBIYZSWVJYQROMG-UHFFFAOYSA-N

The compound’s structure includes a tert-butyl carbamate group (–O–CO–N–C(CH₃)₃) attached to a propan-2-yl chain, which is further substituted with a 2-fluorophenyl group. This arrangement creates a sterically hindered environment around the carbamate nitrogen, influencing its reactivity.

Synthetic Routes and Methods

Key Synthesis Strategies

The synthesis typically involves carbamate formation from a primary amine and a carbamating agent. A common method includes:

  • Reaction of 2-(2-fluorophenyl)propan-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

  • Alternative methods may utilize tert-butyl dicarbonate (Boc anhydride) under mild conditions to avoid side reactions .

Table 1: Representative Reaction Conditions

ReagentBaseSolventTemperatureYieldPurity
tert-Butyl chloroformateTriethylamineDichloromethane0–25°C70–90%≥95%
tert-Butyl dicarbonateNoneTHFRoom temperature60–75%≥95%

Data compiled from .

Physical and Chemical Properties

Predicted and Experimental Data

PropertyValueSource
Boiling Point346.7 ± 25.0°C (predicted)
Density1.061 ± 0.06 g/cm³ (predicted)
pKa11.74 ± 0.46 (predicted)
LogP2.72 (WLOGP)
Solubility0.176 mg/mL (ESOL)

Key Observations:

  • Lipophilicity: The logP value (~2.72) indicates moderate solubility in organic solvents, critical for drug permeability .

  • Steric Effects: The tert-butyl group and 2-fluorophenyl substituent create significant steric hindrance, affecting reactivity in substitution or hydrolysis reactions .

Biological Activity and Applications

Table 2: Comparative Biological Activity (Hypothetical)

CompoundTargetActivitySource
tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamateSerine proteasesPotential covalent inhibition
tert-Butyl N-[2-(4-bromo-2-fluorophenyl)propan-2-yl]carbamateHerbicide targetsAgrochemical activity

Note: Activities are inferred from structural analogs; experimental data for this compound are pending.

SymbolHazardPrecautionary Statements
GHS07IrritantP261 (Avoid breathing dust/fume)
P264 (Wash hands thoroughly)
P305+P351+P338 (Rinse eyes with water)

Comparative Analysis with Analogues

Structural and Functional Comparisons

CompoundSubstituentsKey Differences
tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate2-Fluorophenyl, tert-butylHigh steric hindrance, moderate logP
tert-Butyl N-[2-(4-bromo-2-fluorophenyl)propan-2-yl]carbamate4-Bromo-2-fluorophenylEnhanced electron withdrawal, lower solubility
tert-Butyl N-(propan-2-yl)carbamateNo aromatic substituentMinimal steric bulk, lower bioactivity

Data synthesized from .

SupplierPurityPackage SizePrice (USD)Source
Crysdot97%1 g386
Oakwood95%1 g410

Prices reflect 2021 data; current costs may vary.

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